Activated DPG Subunit

Description

Properties

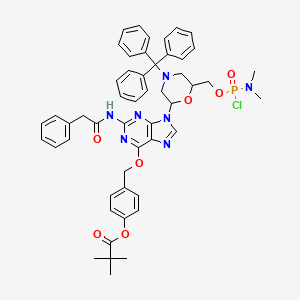

Molecular Formula |

C51H53ClN7O7P |

|---|---|

Molecular Weight |

942.4 g/mol |

IUPAC Name |

[4-[[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-[(2-phenylacetyl)amino]purin-6-yl]oxymethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C51H53ClN7O7P/c1-50(2,3)48(61)66-41-28-26-37(27-29-41)33-63-47-45-46(55-49(56-47)54-43(60)30-36-18-10-6-11-19-36)59(35-53-45)44-32-58(31-42(65-44)34-64-67(52,62)57(4)5)51(38-20-12-7-13-21-38,39-22-14-8-15-23-39)40-24-16-9-17-25-40/h6-29,35,42,44H,30-34H2,1-5H3,(H,54,55,56,60) |

InChI Key |

TXKNJPOHRYJGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)CC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

Allosteric Regulation of Protein Function by 2,3-Bisphosphoglycerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bisphosphoglycerate (2,3-DPG), a small organic molecule synthesized in red blood cells, plays a pivotal role in regulating the oxygen affinity of hemoglobin. This technical guide provides an in-depth exploration of the allosteric mechanisms by which 2,3-DPG modulates protein function, with a primary focus on its interaction with hemoglobin. The guide also delves into the experimental protocols used to study these interactions and presents quantitative data to facilitate a comprehensive understanding of this critical physiological process.

Core Concept: Allosteric Regulation of Hemoglobin by 2,3-DPG

2,3-DPG is a key allosteric effector of hemoglobin, meaning it binds to a site on the protein distinct from the oxygen-binding site (the heme groups) and influences the protein's conformation and function.[1][2][3] It is produced in erythrocytes from the glycolytic intermediate 1,3-bisphosphoglycerate via the Rapoport-Luebering shunt.[4]

The binding of 2,3-DPG to hemoglobin stabilizes the "tense" (T) deoxygenated state of the protein, which has a lower affinity for oxygen.[1][2][3] This stabilization shifts the oxygen-hemoglobin dissociation curve to the right, promoting the release of oxygen in tissues where the partial pressure of oxygen is low.[4][5][6] Conversely, in the lungs, where oxygen levels are high, the binding of oxygen to hemoglobin favors the "relaxed" (R) oxygenated state, which has a higher affinity for oxygen and a lower affinity for 2,3-DPG, leading to the release of the allosteric modulator. This dynamic interplay ensures efficient oxygen transport from the lungs to the peripheral tissues.

The binding site for 2,3-DPG is located in a central cavity between the two β-subunits of deoxyhemoglobin.[1][2] This cavity is lined with positively charged amino acid residues that form ionic bonds with the negatively charged phosphate (B84403) groups of 2,3-DPG. In the R-state, this cavity is significantly smaller, sterically hindering the binding of 2,3-DPG.[1]

Signaling Pathway of 2,3-DPG Synthesis and Action

Caption: Synthesis of 2,3-DPG via the Rapoport-Luebering shunt and its allosteric regulation of hemoglobin.

Quantitative Data on 2,3-DPG Interaction with Hemoglobin

The interaction between 2,3-DPG and hemoglobin is quantifiable through various parameters, including the partial pressure of oxygen at which hemoglobin is 50% saturated (P50) and the dissociation constant (Kd) of 2,3-DPG for the different hemoglobin states.

Table 1: Effect of 2,3-DPG, pH, and Temperature on Hemoglobin P50

| Condition | 2,3-DPG Concentration | pH | Temperature (°C) | P50 (mmHg) | Reference |

| Stripped Hemoglobin | 0 | 7.4 | 37 | ~12-18 | [7] |

| Normal Whole Blood | ~5 mM | 7.4 | 37 | ~26-28 | [7][8] |

| Increased 2,3-DPG | > 5 mM | 7.4 | 37 | > 28 | [6] |

| Decreased pH (Acidosis) | Normal | < 7.4 | 37 | Increased | [2] |

| Increased pH (Alkalosis) | Normal | > 7.4 | 37 | Decreased | [2] |

| Increased Temperature | Normal | 7.4 | > 37 | Increased | [2] |

| Decreased Temperature | Normal | 7.4 | < 37 | Decreased | [2] |

Note: P50 values can vary slightly based on experimental conditions and measurement techniques.

Table 2: Dissociation Constants (Kd) for 2,3-DPG Binding to Hemoglobin

| Hemoglobin State | Condition | Kd | Reference |

| Deoxyhemoglobin (T-state) | pH 7.0, 25°C | ~10⁻⁵ M | |

| Oxyhemoglobin (R-state) | pH 7.0, 25°C | ~10⁻³ M |

Note: Specific Kd values can be challenging to find and may vary depending on the experimental setup. The values presented are estimates based on the significantly higher affinity of 2,3-DPG for the T-state compared to the R-state.

Allosteric Regulation of Other Proteins by 2,3-DPG

While the most well-characterized role of 2,3-DPG is the regulation of hemoglobin, it has also been shown to act as an allosteric inhibitor for key enzymes in the glycolytic pathway within erythrocytes.

-

Hexokinase: 2,3-DPG can inhibit hexokinase, the first enzyme in glycolysis. This represents a feedback inhibition mechanism where a downstream product of a branched pathway regulates an early committed step.[9] The inhibition is competitive with respect to ATP-Mg²⁺.

-

Phosphofructokinase-1 (PFK-1): 2,3-DPG can also allosterically inhibit PFK-1, a major regulatory point of glycolysis.[10][11] This inhibition helps to divert the glycolytic flux towards the Rapoport-Luebering shunt for 2,3-DPG synthesis when ATP levels are sufficient.

Experimental Protocols

Determination of the Oxygen-Hemoglobin Dissociation Curve

A common method for determining the oxygen-hemoglobin dissociation curve and P50 values involves the use of a Hemox Analyzer or a similar system employing a tonometer and CO-oximeter.

Principle: A blood sample is progressively deoxygenated, and the corresponding changes in oxygen partial pressure (pO₂) and hemoglobin oxygen saturation (sO₂) are continuously measured.

Detailed Methodology (using a tonometer and CO-oximeter):

-

Sample Preparation: Obtain a fresh whole blood sample anticoagulated with heparin. Store on ice until use.

-

Tonometer Setup:

-

Place approximately 3 mL of the blood sample into the tonometer.[12]

-

Equilibrate the blood with a series of gas mixtures of known oxygen and carbon dioxide concentrations. This is typically done in a stepwise manner, starting with a high oxygen concentration and progressively decreasing it.[12]

-

Maintain a constant temperature (usually 37°C) and PCO₂ (e.g., 40 mmHg) during equilibration.[7]

-

-

Measurement:

-

After a 20-minute equilibration period for each gas mixture, draw an aliquot of the blood.[12]

-

Immediately measure the pO₂, pCO₂, and pH using a blood gas analyzer.

-

Simultaneously, measure the hemoglobin oxygen saturation (sO₂) using a CO-oximeter.

-

-

Data Analysis:

-

Plot the measured sO₂ values against the corresponding pO₂ values to construct the oxygen-hemoglobin dissociation curve.

-

The P50 value is the pO₂ at which the hemoglobin saturation is 50%. This can be determined by interpolation from the plotted curve.

-

Experimental Workflow for Oxygen Dissociation Curve Measurement:

Caption: A typical workflow for determining the oxygen-hemoglobin dissociation curve.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides high-resolution structural information about the binding of 2,3-DPG to hemoglobin. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.

Co-crystallization Detailed Methodology:

-

Protein and Ligand Preparation:

-

Purify the target protein (e.g., deoxyhemoglobin) to a high degree of homogeneity.

-

Prepare a stock solution of the ligand (2,3-DPG) at a known concentration.

-

-

Complex Formation:

-

Mix the purified protein with the ligand in a specific molar ratio (e.g., 1:5 or 1:10 protein to ligand) to ensure saturation of the binding site.

-

Incubate the mixture to allow for complex formation. Incubation time can vary from minutes to hours.

-

-

Crystallization Screening:

-

Set up crystallization trials using various techniques such as hanging drop or sitting drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).

-

-

Crystal Optimization and Growth:

-

Optimize the initial hit conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Harvest a suitable crystal and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure of the protein-ligand complex.

-

Logical Relationship for X-ray Crystallography:

Caption: Logical workflow for determining protein-ligand complex structures via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity and identifying the residues involved in the interaction. Chemical shift perturbation (CSP) or NMR titration is a commonly used method.

Detailed Methodology for NMR Titration:

-

Sample Preparation:

-

Prepare a sample of isotopically labeled (e.g., ¹⁵N-labeled) protein in a suitable NMR buffer. The protein concentration is typically in the range of 50-200 µM.

-

Prepare a concentrated stock solution of the unlabeled ligand (2,3-DPG) in the same buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.

-

Add small aliquots of the concentrated ligand solution to the protein sample to achieve a series of increasing ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, etc.).

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Identify and track the chemical shift changes of the protein's backbone amide resonances upon ligand binding.

-

The magnitude of the chemical shift perturbation for each residue is calculated using a weighted average of the changes in the ¹H and ¹⁵N chemical shifts.

-

Plot the chemical shift perturbations as a function of the protein sequence to identify the residues most affected by ligand binding, which are likely part of or near the binding site.

-

By fitting the titration curves (chemical shift change vs. ligand concentration) for individual residues, the dissociation constant (Kd) can be determined.

-

Experimental Workflow for NMR Titration:

Caption: A generalized workflow for studying protein-ligand interactions using NMR titration.

Conclusion

The allosteric regulation of protein function by 2,3-DPG is a fundamental physiological mechanism, most notably demonstrated in the fine-tuning of hemoglobin's oxygen affinity. This guide has provided a comprehensive overview of the molecular basis of this interaction, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for researchers in hematology, drug discovery, and related fields, as it offers insights into both normal physiological processes and the pathophysiology of various diseases. The methodologies outlined here provide a solid foundation for further investigation into the intricate world of allosteric regulation.

References

- 1. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. quora.com [quora.com]

- 4. 2,3-Diphosphoglycerate: the forgotten metabolic regulator of oxygen affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Red cell 2,3-diphosphoglycerate and oxygen affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is <em>p</em>50 [acutecaretesting.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. The effect of 2,3-DPG on red cell phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3-Diphosphoglycerate in Oxygen Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 2,3-diphosphoglycerate (2,3-DPG) in the regulation of oxygen transport by hemoglobin. As a key allosteric effector, 2,3-DPG modulates the oxygen-carrying capacity of red blood cells, ensuring efficient oxygen delivery to tissues. This document provides a comprehensive overview of its mechanism of action, physiological significance, and the experimental methodologies used to study its effects, tailored for professionals in research and drug development.

Core Mechanism of Action: Allosteric Regulation of Hemoglobin

2,3-Diphosphoglycerate is a small, highly anionic organic phosphate (B84403) present in high concentrations in human erythrocytes.[1][2] Its primary role is to decrease the oxygen affinity of hemoglobin, thereby facilitating the release of oxygen to the tissues.[1][3] This is achieved through allosteric regulation, where 2,3-DPG binds to a site on the hemoglobin molecule distinct from the oxygen-binding heme groups.[4]

The binding of 2,3-DPG stabilizes the deoxyhemoglobin (T, or tense) conformation, which has a lower affinity for oxygen.[4] It fits into a positively charged central cavity between the two β-chains of deoxyhemoglobin, forming salt bridges with specific amino acid residues.[5] In the oxyhemoglobin (R, or relaxed) state, this cavity is constricted, hindering the binding of 2,3-DPG. This differential binding affinity is the basis for its regulatory function.

The overall effect is a rightward shift in the hemoglobin-oxygen dissociation curve, as indicated by an increase in the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).[6][7] This shift signifies that a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation, translating to more efficient oxygen unloading in the peripheral tissues where oxygen tension is lower.[6][8]

Quantitative Data on 2,3-DPG and Hemoglobin-Oxygen Affinity

The concentration of 2,3-DPG in red blood cells and its effect on hemoglobin's oxygen affinity are critical parameters in understanding oxygen transport in various physiological and pathological states.

| Parameter | Condition | Value | Reference |

| P50 of Hemoglobin | Stripped Hemoglobin (no 2,3-DPG) | ~17 mmHg | [6] |

| Normal Adult Red Blood Cells | ~26.6 mmHg | [7] | |

| Increased 2,3-DPG | > 26.6 mmHg (rightward shift) | [6] | |

| 2,3-DPG Concentration | Normal Adult | 4.58 ± 0.59 mmol/L of red blood cells | [9] |

| Pregnancy (Third Trimester) | Increased by ~20-30% (e.g., 17.0 µmol/g Hb) | [1][5][10][11] | |

| Iron Deficiency Anemia | 5.86 ± 1.06 mmol/L of red blood cells | [9] | |

| Sickle Cell Anemia | Elevated compared to normal | [12][13][14][15] | |

| High Altitude | Increased | ||

| Binding Affinity | Dissociation Constant (Kd) of 2,3-DPG for Deoxyhemoglobin | ~8 x 10⁵ M⁻¹ | [16] |

Biosynthesis of 2,3-DPG: The Rapoport-Luebering Shunt

2,3-DPG is synthesized in erythrocytes via a detour from the main glycolytic pathway known as the Rapoport-Luebering shunt. This pathway allows for the production of 2,3-DPG at the expense of ATP generation.

The key enzyme in this shunt is bisphosphoglycerate mutase, which converts 1,3-bisphosphoglycerate (1,3-BPG), an intermediate of glycolysis, into 2,3-DPG. 2,3-DPG can then be hydrolyzed to 3-phosphoglycerate (B1209933) by 2,3-bisphosphoglycerate (B1242519) phosphatase, re-entering the glycolytic pathway. The activity of these enzymes is influenced by various factors, including pH and the concentration of 2,3-DPG itself, creating a feedback loop that regulates its intracellular levels.

The Rapoport-Luebering shunt, a bypass of a step in glycolysis.

Physiological and Pathological Regulation of 2,3-DPG Levels

The intracellular concentration of 2,3-DPG is dynamically regulated in response to various physiological demands and pathological conditions to ensure adequate tissue oxygenation.

-

High Altitude: Acclimatization to high altitude, where atmospheric oxygen is lower, leads to an increase in 2,3-DPG levels. This enhances oxygen unloading to compensate for the reduced oxygen uptake in the lungs.

-

Anemia: In various forms of anemia, including iron deficiency and sickle cell anemia, the oxygen-carrying capacity of the blood is diminished.[9][17] An increase in 2,3-DPG concentration helps to compensate by facilitating the release of a larger fraction of the bound oxygen to the tissues.[12][13][14][15]

-

Pregnancy: During pregnancy, maternal 2,3-DPG levels rise by approximately 20-30%.[1][10][11][18][19] This facilitates oxygen transfer across the placenta to the fetus, whose hemoglobin (HbF) has a lower affinity for 2,3-DPG and thus a higher oxygen affinity.

-

pH: Alkalosis (higher pH) stimulates the activity of bisphosphoglycerate mutase, leading to increased 2,3-DPG synthesis. Conversely, acidosis inhibits its production. This interplay is a key component of the overall regulation of oxygen delivery.

-

Stored Blood: During the storage of blood for transfusion, 2,3-DPG levels decline significantly. This leads to a leftward shift in the oxygen dissociation curve and impaired oxygen release, a critical consideration in transfusion medicine.[8]

Factors influencing 2,3-DPG levels and subsequent oxygen delivery.

Experimental Protocols

Enzymatic Determination of 2,3-Diphosphoglycerate in Red Blood Cells

This protocol is based on the enzymatic assay of 2,3-DPG, often available as a commercial kit (e.g., from Roche/Sigma-Aldrich).[20][21]

Principle: The assay involves the enzymatic cleavage of 2,3-DPG to phosphoglycerate and inorganic phosphate by phosphoglycerate mutase (PGM), which is activated by glycolate-2-phosphate. The resulting phosphoglycerate is then quantified through a series of coupled enzymatic reactions that lead to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Whole blood collected in heparin or EDTA

-

Perchloric acid (approx. 0.6 M), ice-cold

-

Potassium carbonate solution

-

Commercial 2,3-DPG assay kit (containing triethanolamine (B1662121) buffer, ATP, NADH, and a mixture of enzymes including PGM, PGK, GAP-DH, TIM, and GDH)

-

Spectrophotometer capable of reading at 340 nm

-

Centrifuge

Procedure:

-

Sample Preparation (Deproteinization):

-

Pipette 5 mL of ice-cold perchloric acid into a centrifuge tube.

-

Add 1 mL of whole blood and mix thoroughly.

-

Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube.

-

-

Neutralization:

-

Add potassium carbonate solution dropwise to the supernatant while mixing until the pH is neutralized (check with pH paper). The formation of a precipitate (potassium perchlorate) will be observed.

-

Allow the sample to stand on ice for 15-20 minutes to ensure complete precipitation.

-

Centrifuge to pellet the potassium perchlorate.

-

The clear supernatant is the sample extract containing 2,3-DPG.

-

-

Enzymatic Assay:

-

Follow the specific instructions provided with the commercial kit for the preparation of the reagent mixture.

-

Pipette the sample extract and reagent mixture into a cuvette.

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding the starting enzyme (as specified in the kit, usually PGM).

-

Incubate for the recommended time at the specified temperature.

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation:

-

The change in absorbance (ΔA = A1 - A2) is proportional to the amount of 2,3-DPG in the sample.

-

Calculate the concentration of 2,3-DPG using the molar extinction coefficient of NADH and accounting for the dilution factors during sample preparation. A standard curve can also be generated using known concentrations of 2,3-DPG.

-

Spectrophotometric Determination of the Hemoglobin-Oxygen Dissociation Curve

This protocol outlines a general method for determining the hemoglobin-oxygen dissociation curve and the P50 value.[22][23][24]

Principle: The absorbance spectra of oxyhemoglobin and deoxyhemoglobin differ significantly. By measuring the absorbance of a hemoglobin solution at specific wavelengths while systematically varying the partial pressure of oxygen, the percentage of oxygen saturation can be determined. Plotting the oxygen saturation against the partial pressure of oxygen generates the dissociation curve.

Materials:

-

Fresh whole blood or purified hemoglobin solution

-

Phosphate buffer (pH 7.4)

-

Gas cylinders with pure nitrogen (N₂) and a certified oxygen/nitrogen mixture

-

Tonometer or a specialized microplate reader with gas control

-

Spectrophotometer or microplate reader capable of scanning wavelengths in the visible range (e.g., 450-650 nm)

-

Oxygen electrode to measure pO₂

Procedure:

-

Sample Preparation:

-

Prepare a solution of hemoglobin in the phosphate buffer. For whole blood, it may be necessary to lyse the red blood cells.

-

-

Deoxygenation:

-

Place the hemoglobin solution in the tonometer.

-

Equilibrate the sample with pure nitrogen gas to achieve complete deoxygenation (0% saturation). Record the absorbance spectrum of deoxyhemoglobin.

-

-

Oxygenation:

-

Gradually introduce the oxygen/nitrogen gas mixture into the tonometer in stepwise increments.

-

After each increment, allow the system to reach equilibrium.

-

Measure the absorbance spectrum of the hemoglobin solution and the partial pressure of oxygen (pO₂) using the oxygen electrode.

-

-

Data Analysis:

-

For each pO₂ value, calculate the percentage of oxygen saturation using the measured absorbance values. This is typically done by applying multicomponent analysis using the known spectra of fully oxygenated and fully deoxygenated hemoglobin.

-

Plot the percentage of oxygen saturation (y-axis) against the pO₂ (x-axis) to construct the hemoglobin-oxygen dissociation curve.

-

-

P50 Determination:

-

From the generated curve, determine the pO₂ at which the hemoglobin is 50% saturated. This value is the P50.

-

Workflow for the experimental determination of 2,3-DPG and the ODC.

Conclusion and Future Directions

2,3-Diphosphoglycerate is a cornerstone of oxygen transport physiology. Its role as an allosteric modulator of hemoglobin is essential for ensuring that tissues receive an adequate oxygen supply, particularly under conditions of increased metabolic demand or hypoxia. A thorough understanding of the mechanisms governing 2,3-DPG synthesis and its interaction with hemoglobin is paramount for researchers and clinicians in fields ranging from hematology and transfusion medicine to the development of novel therapeutics for hemoglobinopathies and ischemic conditions.

Future research in this area may focus on the development of pharmacological agents that can modulate intracellular 2,3-DPG levels or mimic its effects. Such advancements could offer new treatment strategies for a variety of disorders characterized by impaired oxygen delivery. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this vital molecule and its profound impact on human physiology.

References

- 1. nweb.eng.fiu.edu [nweb.eng.fiu.edu]

- 2. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aklectures.com [aklectures.com]

- 5. elkbiotech.com [elkbiotech.com]

- 6. What is <em>p</em>50 [acutecaretesting.org]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. litfl.com [litfl.com]

- 9. Relationship of red-cell 2,3-diphosphoglycerate with anaemia, hypoxaemia and acid-base status in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Red cell 2,3-diphosphoglycerate and hemoglobin--oxygen affinity during normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Red cell 2.3-diphosphoglycerate in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Effect of 2,3-diphosphoglycerate on oxygen affinity of blood in sickle cell anemia. | Semantic Scholar [semanticscholar.org]

- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 14. Effect of 2,3-diphosphoglycerate on oxygen affinity of blood in sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 2,3-diphosphoglycerate on oxygen affinity of blood in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inappropriately low red cell 2,3-diphosphoglycerate and p50 in transfused beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. karger.com [karger.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapid measurement of hemoglobin-oxygen dissociation by leveraging Bohr effect and Soret band bathochromic shift - Analyst (RSC Publishing) DOI:10.1039/D3AN02071A [pubs.rsc.org]

- 23. bmglabtech.com [bmglabtech.com]

- 24. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

Structural Basis for 2,3-Bisphosphoglycerate-Induced Protein Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bisphosphoglycerate (B1242519) (DPG), a small, highly anionic molecule abundant in erythrocytes, is a critical allosteric effector of hemoglobin, modulating its oxygen affinity to ensure efficient oxygen delivery to tissues. This technical guide provides an in-depth exploration of the structural underpinnings of DPG-induced protein activation, with a primary focus on hemoglobin. It delves into the molecular interactions, conformational changes, and thermodynamic principles that govern this essential biological mechanism. Furthermore, this guide details the experimental protocols for key biophysical techniques—Isothermal Titration Calorimetry, X-ray Crystallography, and Fourier-Transform Infrared Spectroscopy—used to elucidate these structural and functional relationships. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of allosteric regulation and the development of therapeutic agents targeting these pathways.

Introduction to 2,3-Bisphosphoglycerate and its Role as an Allosteric Effector

2,3-Bisphosphoglycerate (also known as 2,3-diphosphoglycerate or 2,3-DPG) is an isomer of the glycolytic intermediate 1,3-bisphosphoglycerate.[1] It is found in high concentrations in red blood cells, where its primary role is to regulate the oxygen affinity of hemoglobin.[2] DPG functions as a heterotropic allosteric modulator, meaning it binds to a site on the protein distinct from the functional site (in the case of hemoglobin, the heme iron where oxygen binds) and influences the protein's activity.[1]

The binding of DPG to hemoglobin stabilizes the protein in its low-oxygen-affinity "tense" (T) state, promoting the release of oxygen in peripheral tissues where the partial pressure of oxygen is low.[1] Conversely, in the lungs, where oxygen concentration is high, the binding of oxygen favors the high-affinity "relaxed" (R) state, leading to the release of DPG. This dynamic interplay is crucial for efficient oxygen transport and delivery throughout the body.

The concentration of DPG itself is regulated by the enzyme bisphosphoglycerate mutase (BPGM), which possesses both synthase and phosphatase activities. The synthesis of DPG from 1,3-bisphosphoglycerate is a key step in the Rapoport-Luebering shunt, a side pathway of glycolysis in erythrocytes.

Structural Basis of DPG-Induced Activation of Hemoglobin

The seminal work on the structural basis of DPG's effect on hemoglobin has revealed a detailed molecular mechanism.

The DPG Binding Pocket in Deoxyhemoglobin

DPG binds within a central cavity of the deoxyhemoglobin tetramer, a space that is significantly constricted in the oxyhemoglobin conformation. This binding pocket is lined with a cluster of positively charged amino acid residues contributed by the two β-subunits of hemoglobin. These residues form a network of electrostatic interactions with the negatively charged phosphate (B84403) and carboxylate groups of DPG.

Key interacting residues in human adult hemoglobin (HbA) include:

-

β1 Valine (N-terminus): The terminal amino group interacts with the phosphate groups of DPG.

-

β2 Histidine: Forms hydrogen bonds with the phosphate groups.

-

β82 Lysine: Forms a salt bridge with the carboxylate group of DPG.[3]

-

β143 Histidine: Also forms hydrogen bonds with the phosphate groups.[3]

This array of interactions firmly anchors DPG within the central cavity of the T-state tetramer.

Conformational Changes and Stabilization of the T-State

The binding of DPG cross-links the two β-subunits, effectively locking the hemoglobin tetramer in the T-state conformation. This stabilization of the low-affinity state makes it energetically less favorable for the conformational transition to the high-affinity R-state to occur upon oxygen binding. Consequently, a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation, reflecting a decrease in oxygen affinity.

The transition from the T-state to the R-state upon oxygenation involves a significant narrowing of the central cavity, which sterically hinders the binding of the bulky DPG molecule. This provides a clear structural explanation for the preferential binding of DPG to the deoxygenated form of hemoglobin.

Quantitative Analysis of DPG-Protein Interactions

The affinity of DPG for hemoglobin is a key determinant of its regulatory effect. The dissociation constant (Kd), a measure of the binding affinity, varies depending on the oxygenation state of the hemoglobin molecule.

| Hemoglobin State | Dissociation Constant (Kd) in mM | Experimental Conditions |

| Deoxygenated | 0.39 ± 0.26 | 25°C, pH 6.9, 100 mM bis-Tris, 50 mM KCl |

| Oxygenated | 1.8 ± 0.5 | 25°C, pH 6.9, 100 mM bis-Tris, 50 mM KCl |

| Carbonmonoxygenated | 1.98 ± 0.26 | 25°C, pH 6.9, 100 mM bis-Tris, 50 mM KCl |

Data sourced from pulsed-field gradient nuclear magnetic resonance studies.[4][5]

The significantly lower Kd for deoxygenated hemoglobin highlights its much higher affinity for DPG compared to the oxygenated forms, a cornerstone of its allosteric regulatory function.

The binding affinity of DPG for bisphosphoglycerate mutase (BPGM) is less well-characterized. However, studies on the activation of BPGM's phosphatase activity by the analog 2-phosphoglycolate (B1263510) suggest the presence of a non-catalytic, potentially allosteric, binding site in addition to the active site. The differential binding affinities of ligands to these sites are thought to be crucial for the enzyme's regulation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring DPG-Protein Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of the interaction between DPG and a target protein (e.g., deoxyhemoglobin).

Materials:

-

Isothermal Titration Calorimeter

-

Purified target protein (e.g., hemoglobin, >95% purity)

-

2,3-Bisphosphoglycerate solution

-

Matched buffer (e.g., 100 mM bis-Tris, 50 mM KCl, pH 6.9, degassed)

-

Syringe for injection and sample cell

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of the target protein (e.g., 10-50 µM hemoglobin) in the matched buffer.

-

Prepare a solution of DPG at a concentration 10-20 times that of the protein (e.g., 100-500 µM) in the identical matched buffer to minimize heats of dilution.

-

Thoroughly degas both the protein and DPG solutions to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and injection syringe with the matched buffer.

-

Load the protein solution into the sample cell.

-

Load the DPG solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 2-5 µL each) of the DPG solution into the protein solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 180-240 seconds).

-

The stirring speed should be set to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).

-

-

Control Experiment:

-

To determine the heat of dilution of DPG, perform an identical titration by injecting the DPG solution into the sample cell containing only the matched buffer.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks corresponding to each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DPG to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

X-ray Crystallography for Structural Determination of DPG-Protein Complexes

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state, revealing the precise atomic interactions between a ligand and its protein target.

Objective: To determine the three-dimensional structure of a protein (e.g., hemoglobin) in complex with DPG.

Materials:

-

Highly purified and concentrated protein solution (e.g., 40-60 mg/mL for deoxyhemoglobin)

-

DPG solution

-

Crystallization screening kits and reagents (e.g., polyethylene (B3416737) glycol (PEG), salts, buffers)

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source is preferred)

Protocol:

-

Complex Formation:

-

Incubate the purified protein with a molar excess of DPG to ensure saturation of the binding site. For deoxyhemoglobin, this should be performed under anaerobic conditions to maintain the deoxygenated state (e.g., in a glovebox).

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

-

Mix a small volume (e.g., 1 µL) of the protein-DPG complex solution with an equal volume of a reservoir solution from a crystallization screen.

-

Equilibrate the drop against the reservoir solution.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

A typical crystallization condition for deoxyhemoglobin involves a high-salt precipitant (>2.8 M sulfate/phosphate) or a low-salt precipitant like polyethylene glycol (e.g., 0.2 M sodium acetate (B1210297) trihydrate, 0.1 M sodium cacodylate trihydrate pH 6.5, and 30% (w/v) PEG-8000).[6][7]

-

-

Crystal Optimization and Harvesting:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., by varying precipitant concentration, pH, or temperature) to obtain larger, well-diffracting crystals.

-

Carefully harvest the crystals and briefly soak them in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.

-

-

Data Collection and Structure Determination:

-

Flash-cool the cryoprotected crystal in a stream of liquid nitrogen.

-

Mount the crystal on a goniometer in the X-ray beam.

-

Collect X-ray diffraction data.

-

Process the diffraction data and determine the electron density map.

-

Build and refine the atomic model of the protein-DPG complex.

-

Difference Fourier-Transform Infrared (FTIR) Spectroscopy

Difference FTIR spectroscopy is a sensitive technique for probing changes in the vibrational modes of a protein and its ligand upon interaction, providing insights into changes in secondary structure, protonation states, and specific bond formations.

Objective: To investigate the specific molecular interactions and conformational changes in a protein upon DPG binding.

Materials:

-

FTIR spectrometer equipped with a suitable detector

-

Temperature-controlled sample cell (e.g., attenuated total reflectance (ATR) cell)

-

Purified protein solution

-

DPG solution

-

Matched buffer

Protocol:

-

Sample Preparation:

-

Prepare highly concentrated solutions of the protein and DPG in a buffer with low infrared absorbance in the spectral region of interest (e.g., D₂O-based buffer to avoid the strong absorbance of H₂O in the amide I region).

-

Ensure the protein and DPG solutions are in the identical buffer.

-

-

Spectral Acquisition:

-

Acquire a reference spectrum of the protein solution in the absence of DPG.

-

Acquire a spectrum of the protein in the presence of a saturating concentration of DPG.

-

Acquire a spectrum of the DPG solution alone in the same buffer.

-

-

Difference Spectrum Calculation:

-

Subtract the spectrum of the buffer from both the protein and protein-DPG complex spectra.

-

Calculate the difference spectrum by subtracting the spectrum of the free protein and free DPG from the spectrum of the complex. This will reveal the vibrational changes that occur upon binding.

-

-

Spectral Analysis:

-

Analyze the difference spectrum to identify changes in specific vibrational bands. For example:

-

Amide I and II bands: Provide information on changes in the protein's secondary structure.

-

Carboxylate and phosphate stretching bands: Reveal information about the interactions of DPG's functional groups with the protein.

-

Amino acid side-chain vibrations: Can indicate the involvement of specific residues in the binding interaction.

-

-

Visualizations

Caption: Allosteric regulation of hemoglobin by DPG.

Caption: Workflow for Isothermal Titration Calorimetry.

References

- 1. byjus.com [byjus.com]

- 2. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 3. Specific interactions of the allosteric effector 2,3-bisphosphoglycerate with human hemoglobin--a difference FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemoglobin affinity for 2,3-bisphosphoglycerate in solutions and intact erythrocytes: studies using pulsed-field gradient nuclear magnetic resonance and Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemoglobin affinity for 2,3-bisphosphoglycerate in solutions and intact erythrocytes: studies using pulsed-field gradient nuclear magnetic resonance and Monte Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

The Discovery of 2,3-Diphosphoglycerate as a Metabolic Regulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of 2,3-Diphosphoglycerate (2,3-DPG) as a key metabolic regulator of hemoglobin's oxygen affinity marked a pivotal moment in our understanding of respiratory physiology and red blood cell metabolism. This technical guide provides an in-depth exploration of this discovery, detailing the seminal experiments, the underlying biochemical mechanisms, and the methodologies used to elucidate the function of this critical molecule. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the measurement of 2,3-DPG and the assessment of hemoglobin-oxygen affinity are provided to aid in the design and execution of related research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction: The Enigma of Hemoglobin's Oxygen Affinity

For decades, a significant discrepancy puzzled researchers: the oxygen affinity of hemoglobin within red blood cells was considerably lower than that of purified hemoglobin in solution. This observation suggested the presence of an intracellular factor that modulated hemoglobin's oxygen-binding properties. In 1967, two independent research groups, led by Reinhold Benesch and Ruth Benesch, and Alfred Chanutin and Ruth Curnish, identified this factor as 2,3-Diphosphoglycerate (2,3-DPG).[1][2] Their groundbreaking work revealed that 2,3-DPG, a small organic phosphate (B84403) present in high concentrations in erythrocytes, acts as an allosteric effector, binding to deoxyhemoglobin and reducing its affinity for oxygen.[1] This discovery provided a crucial link between red blood cell metabolism and the physiological regulation of oxygen delivery to tissues.

The Metabolic Pathway: The Rapoport-Luebering Shunt

The synthesis of 2,3-DPG occurs in a side pathway of glycolysis within red blood cells, known as the Rapoport-Luebering shunt.[1] This metabolic detour bypasses the ATP-generating step catalyzed by phosphoglycerate kinase.

Approximately 15-25% of the glucose metabolized by erythrocytes is diverted through this shunt. The activity of the enzymes bisphosphoglycerate mutase and bisphosphoglycerate phosphatase regulates the intracellular concentration of 2,3-DPG, thereby controlling hemoglobin's oxygen affinity in response to various physiological stimuli such as hypoxia and changes in pH.

Mechanism of Action: Allosteric Regulation of Hemoglobin

2,3-DPG binds to a central cavity in the deoxyhemoglobin tetramer, stabilized by electrostatic interactions with positively charged amino acid residues of the two beta-subunits. This binding stabilizes the "tense" (T) conformation of deoxyhemoglobin, which has a lower affinity for oxygen. Conversely, in the oxygenated "relaxed" (R) state, the central cavity is constricted, preventing the binding of 2,3-DPG.

References

An In-depth Technical Guide to the Interaction Sites of 2,3-Diphosphoglycerate (DPG) on Beta-Globin Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 2,3-Diphosphoglycerate (DPG) and the beta-globin subunits of hemoglobin. It delves into the specific amino acid residues involved, the quantitative aspects of this binding, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for professionals in biomedical research and drug development, offering detailed insights into a critical allosteric regulatory mechanism of oxygen transport.

Introduction: The Allosteric Regulation of Hemoglobin by DPG

Hemoglobin, the primary oxygen carrier in the blood, exhibits cooperative binding of oxygen, a phenomenon allosterically regulated by various factors, including pH, carbon dioxide, and organic phosphates. Among these, 2,3-Diphosphoglycerate (DPG) is a crucial physiological effector.[1] DPG is an intermediate of glycolysis produced in red blood cells.[2] It plays a vital role in modulating hemoglobin's oxygen affinity, ensuring efficient oxygen release to the tissues.[1][2]

DPG binds to the deoxygenated form of hemoglobin (deoxyhemoglobin), stabilizing the "tense" (T) conformational state, which has a lower affinity for oxygen.[1] This stabilization facilitates the release of oxygen in peripheral tissues where the partial pressure of oxygen is low. Conversely, in the lungs, where oxygen tension is high, the binding of oxygen to hemoglobin favors the "relaxed" (R) state, which has a higher oxygen affinity and leads to the release of DPG.[3]

The DPG Interaction Site on Beta-Globin Subunits

X-ray crystallography studies have revealed that one molecule of DPG binds to a single site within the central cavity of the deoxyhemoglobin tetramer, between the two beta-globin subunits.[4] This binding pocket is lined with a cluster of positively charged amino acid residues that form ionic bonds with the negatively charged phosphate (B84403) and carboxylate groups of DPG.

The key amino acid residues from each beta-globin chain (β1 and β2) that constitute the DPG binding site are:

-

β1-chain:

-

Valine at position 1 (N-terminus)

-

Histidine at position 2

-

Lysine at position 82

-

Histidine at position 143

-

-

β2-chain:

-

Valine at position 1 (N-terminus)

-

Histidine at position 2

-

Lysine at position 82

-

Histidine at position 143

-

These residues create a region of positive charge that complements the anionic nature of the DPG molecule, leading to a stable interaction that locks the hemoglobin molecule in the low-affinity T-state.

Quantitative Analysis of DPG-Hemoglobin Interaction

The binding of DPG to hemoglobin is a dynamic equilibrium that can be characterized by its dissociation constant (K_d), a measure of the binding affinity. A lower K_d value indicates a higher binding affinity. The affinity of DPG for hemoglobin is significantly higher in the deoxygenated state compared to the oxygenated state.

| Hemoglobin State | Dissociation Constant (K_d) [mM] | Experimental Conditions |

| Deoxyhemoglobin | 0.39 ± 0.26 | 25°C, pH 6.9, 100 mM bis-Tris/50 mM KCl |

| Oxygenated Hemoglobin | 1.8 ± 0.5 | 25°C, pH 6.9, 100 mM bis-Tris/50 mM KCl |

| Carbonmonoxygenated Hemoglobin | 1.98 ± 0.26 | 25°C, pH 6.9, 100 mM bis-Tris/50 mM KCl |

Table 1: Dissociation constants of DPG for different forms of human hemoglobin, as determined by pulsed-field gradient nuclear magnetic resonance spectroscopy.[5]

Impact of Beta-Globin Mutations on DPG Interaction

Mutations in the beta-globin gene, particularly those affecting the amino acid residues in the DPG binding pocket, can significantly alter the allosteric regulation of hemoglobin. These mutations often lead to changes in oxygen affinity, which can have clinical consequences.

| Hemoglobin Variant | Mutation | Effect on DPG Interaction & Oxygen Affinity |

| Hemoglobin Providence-Asn | β82 Lys → Asn | Reduced anion sensitivity; decreased oxygen affinity in the absence of cofactors.[6] |

| Hemoglobin Providence-Asp | β82 Lys → Asp | Markedly reduced anion sensitivity; decreased oxygen affinity in the absence of cofactors.[6] |

| Hemoglobin Rahere | β82 Lys → Thr | Lowered response to DPG binding, leading to increased oxygen affinity.[7][8] |

| Hemoglobin Old Dominion/Burton-upon-Trent | β143 His → Tyr | Affects a crucial DPG binding site, resulting in a slight increase in oxygen affinity.[9] |

Table 2: Qualitative effects of specific beta-globin mutations on DPG interaction and hemoglobin's oxygen affinity.

Experimental Protocols for Studying DPG-Hemoglobin Interaction

The characterization of the DPG binding site and its interaction with hemoglobin has been made possible through a combination of biochemical and biophysical techniques. Detailed methodologies for key experiments are outlined below.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to introduce specific mutations into the beta-globin gene to study the functional role of individual amino acid residues in DPG binding. The QuikChange™ method is a commonly used protocol.

Protocol: QuikChange™ Site-Directed Mutagenesis

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (T_m) should be ≥78°C.

-

Mutant Strand Synthesis (PCR):

-

Set up a PCR reaction containing the plasmid DNA with the wild-type beta-globin gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs.

-

Perform thermal cycling to denature the plasmid DNA, anneal the primers, and extend them to create mutated plasmid strands. Typically, 18-25 cycles are performed.

-

-

Digestion of Parental DNA:

-

Following PCR, treat the reaction mixture with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar (B569324) medium and incubate overnight at 37°C.

-

-

Verification:

-

Select individual colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

-

Protein Expression and Purification:

-

Express the mutant hemoglobin in a suitable expression system (e.g., E. coli).

-

Purify the recombinant mutant hemoglobin using chromatographic techniques such as ion-exchange and size-exclusion chromatography.

-

X-Ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the hemoglobin-DPG complex, revealing the precise atomic interactions.

Protocol: X-Ray Crystallography of Deoxyhemoglobin-DPG Complex

-

Protein and Ligand Preparation:

-

Purify hemoglobin to a high degree of homogeneity.

-

Prepare a solution of 2,3-Diphosphoglycerate.

-

-

Co-crystallization:

-

Mix the purified deoxyhemoglobin with an excess of DPG.

-

Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like pH, precipitant concentration (e.g., polyethylene (B3416737) glycol, salts), and temperature.

-

-

Crystal Harvesting and Cryo-protection:

-

Once suitable crystals have grown, carefully harvest them from the crystallization drop.

-

Soak the crystals in a cryoprotectant solution (e.g., a solution containing a high concentration of glycerol (B35011) or other cryo-agents) to prevent ice formation during freezing.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.

-

Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron source).

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods like molecular replacement, using a known hemoglobin structure as a model.

-

Build an atomic model of the hemoglobin-DPG complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly chemical shift perturbation (CSP) or titration experiments, is used to identify the amino acid residues involved in the DPG binding interface in solution.

Protocol: NMR Chemical Shift Perturbation Titration

-

Sample Preparation:

-

Produce and purify ¹⁵N-labeled hemoglobin. This is typically done by expressing the protein in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Prepare a concentrated stock solution of unlabeled DPG in the same buffer as the protein sample.

-

-

NMR Data Acquisition:

-

Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled hemoglobin.

-

Add small aliquots of the concentrated DPG solution to the hemoglobin sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of DPG.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Identify the amide cross-peaks that shift their position upon the addition of DPG. These shifting peaks correspond to the amino acid residues whose chemical environment is perturbed by the binding of DPG.

-

Calculate the weighted average chemical shift difference for each residue to quantify the extent of the perturbation.

-

By plotting the chemical shift changes as a function of the DPG concentration, the dissociation constant (K_d) of the interaction can be determined.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare a solution of purified hemoglobin in a suitable buffer.

-

Prepare a solution of DPG in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment Setup:

-

Load the hemoglobin solution into the sample cell of the calorimeter.

-

Load the DPG solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the DPG solution into the hemoglobin solution in the sample cell, while maintaining a constant temperature.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow spikes corresponding to each injection.

-

Integrate the area under each spike to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of DPG to hemoglobin.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy of binding (ΔG) can then be calculated.

-

Visualizations of Key Processes

Allosteric Regulation of Hemoglobin by DPG

Caption: Allosteric regulation of hemoglobin by DPG.

Experimental Workflow: Site-Directed Mutagenesis

Caption: Workflow for site-directed mutagenesis.

Experimental Workflow: X-Ray Crystallography

Caption: Workflow for X-ray crystallography.

Conclusion

The interaction of 2,3-Diphosphoglycerate with the beta-globin subunits is a cornerstone of hemoglobin's allosteric regulation, ensuring the efficient delivery of oxygen throughout the body. A detailed understanding of the specific amino acid residues involved, the quantitative nature of the binding, and the effects of mutations is paramount for researchers in hematology, protein biochemistry, and drug development. The experimental protocols outlined in this guide provide a robust framework for investigating these interactions, paving the way for further discoveries and the potential development of therapeutic agents that target the oxygen-carrying capacity of hemoglobin.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. aklectures.com [aklectures.com]

- 3. researchgate.net [researchgate.net]

- 4. Changes in 2,3-DPG content and oxygen affinity in erythrocytes stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Hemoglobin providence. Functional consequences of two alterations of the 2,3-diphosphoglycerate binding site at position beta 82. [scholars.duke.edu]

- 6. Hemoglobin Rahere, a human hemoglobin variant with amino acid substitution at the 2,3-diphosphoglycerate binding site. Functional consequences of the alteration and effects of bezafibrate on the oxygen bindings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemoglobin Rahere, a human hemoglobin variant with amino acid substitution at the 2,3-diphosphoglycerate binding site. Functional consequences of the alteration and effects of bezafibrate on the oxygen bindings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Hemoglobin Old Dominion/Burton-upon-Trent, beta 143 (H21) His-->Tyr, codon 143 CAC-->TAC--a variant with altered oxygen affinity that compromises measurement of glycated hemoglobin in diabetes mellitus: structure, function, and DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Modulation of Hemoglobin by 2,3-Diphosphoglycerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diphosphoglycerate (DPG), an organic phosphate (B84403) present in erythrocytes, plays a crucial role in modulating the oxygen affinity of hemoglobin. This technical guide provides an in-depth analysis of the conformational changes induced in hemoglobin subunits by DPG, the quantitative effects on oxygen binding, and the experimental methodologies used to elucidate these mechanisms. By stabilizing the tense (T) state of deoxyhemoglobin, DPG facilitates the release of oxygen to the tissues, a vital physiological process. Understanding this allosteric regulation is fundamental for various fields, including physiology, biochemistry, and the development of novel therapeutics targeting oxygen transport.

Introduction

Hemoglobin, the primary oxygen carrier in the blood, exhibits cooperative binding of oxygen, a property essential for efficient oxygen transport from the lungs to the peripheral tissues. This cooperativity is governed by a transition between two quaternary structures: the low-oxygen-affinity tense (T) state and the high-oxygen-affinity relaxed (R) state.[1] The equilibrium between these states is influenced by several allosteric effectors, with 2,3-Diphosphoglycerate (DPG) being a key physiological modulator.[2][3] DPG binds to deoxyhemoglobin and stabilizes the T-state, thereby decreasing the protein's affinity for oxygen and promoting oxygen release.[4][5] This guide delves into the molecular details of DPG-induced conformational changes, presents quantitative data on its effects, and outlines the experimental protocols for their investigation.

DPG-Induced Conformational Changes in Hemoglobin Subunits

DPG is a highly anionic molecule that binds to a positively charged pocket in the central cavity of the hemoglobin tetramer.[6] This binding site is present only in the T-state conformation, as the central cavity is significantly wider (approximately 11 Å) compared to the R-state (approximately 5 Å).[5] The binding of one molecule of DPG per hemoglobin tetramer cross-links the two β-subunits, forming a network of salt bridges with specific amino acid residues.[5][7]

The primary residues in the β-subunits involved in DPG binding are Val1 (N-terminus), His2, Lys82, and His143.[6] These interactions effectively lock the hemoglobin molecule in the low-affinity T-state, making the transition to the high-affinity R-state energetically less favorable.[4] The stabilization of the T-state is the structural basis for DPG's role in reducing hemoglobin's oxygen affinity.

Upon oxygenation, hemoglobin undergoes a significant quaternary structural change. This involves a rotation of approximately 15 degrees of the α1β1 dimer with respect to the α2β2 dimer.[2][8] This rotation narrows the central cavity, expelling the DPG molecule and allowing the transition to the R-state, which has a higher affinity for oxygen.[9]

Quantitative Data on DPG's Effect on Hemoglobin

The allosteric effect of DPG on hemoglobin's oxygen affinity can be quantified by measuring the partial pressure of oxygen at which hemoglobin is 50% saturated (P50). An increase in the P50 value indicates a decrease in oxygen affinity.

| Parameter | Condition | Value | Reference(s) |

| P50 of Hemoglobin A | Stripped (DPG-free) | ~1 torr | [4] |

| With physiological DPG | 26 - 26.7 mmHg | [4][10][11] | |

| Dissociation Constant (Kd) for DPG Binding | Deoxyhemoglobin (pH 7.1-7.3) | (5.1 ± 0.4) × 10⁴ M⁻¹ | [12] |

| Deoxyhemoglobin (pH 7.0, 4°C) | (6.5 ± 1.5) x 10⁵ M⁻¹ | [13] | |

| Quaternary Structure Rotation | T-state to R-state transition | ~14-15° | [2][8][14] |

Table 1: Quantitative data on the effect of DPG on hemoglobin's oxygen affinity and structure.

Experimental Protocols

Measurement of the Oxygen-Hemoglobin Dissociation Curve

Objective: To determine the P50 of hemoglobin in the presence and absence of DPG.

Methodology:

-

Sample Preparation:

-

Whole blood or purified hemoglobin solutions can be used. For studies on the direct effect of DPG, hemoglobin is first "stripped" of endogenous phosphates by gel filtration (e.g., using Sephadex G-25).[15]

-

The stripped hemoglobin solution is then divided into aliquots, with and without the addition of a known concentration of DPG. The solutions are buffered to a physiological pH (e.g., 7.4).

-

-

Instrumentation:

-

Procedure:

-

A small volume (e.g., 1-2 µL) of the hemoglobin sample is introduced into the instrument's measurement chamber.[16]

-

The sample is initially saturated with oxygen (e.g., by exposure to room air or a specific oxygen-rich gas mixture).

-

A deoxygenation process is initiated by gradually introducing an inert gas, such as nitrogen, to displace the oxygen.[17]

-

Throughout the deoxygenation process, the instrument continuously records the hemoglobin's oxygen saturation via spectrophotometry (measuring absorbance changes at specific wavelengths, e.g., 560 nm and 576 nm) and the corresponding pO2.[16][18]

-

The data is plotted as an oxygen-hemoglobin dissociation curve (percent saturation vs. pO2).

-

-

Data Analysis:

-

The P50 value is determined from the curve as the pO2 at which the hemoglobin saturation is 50%.[11]

-

The curves and P50 values for hemoglobin with and without DPG are compared to quantify the effect of DPG on oxygen affinity. A rightward shift of the curve and a higher P50 in the presence of DPG indicate decreased oxygen affinity.[11]

-

X-ray Crystallography of the Deoxyhemoglobin-DPG Complex

Objective: To determine the three-dimensional structure of deoxyhemoglobin in complex with DPG to visualize the binding site and conformational changes.

Methodology:

-

Sample Preparation and Crystallization:

-

Purified human hemoglobin A is deoxygenated, typically by gentle vacuum or by flushing with an inert gas like nitrogen in a glove box.[19] A reducing agent such as sodium dithionite (B78146) may be added to ensure the heme iron remains in the ferrous (Fe²⁺) state.[19]

-

A solution of DPG is added to the deoxygenated hemoglobin solution in a molar excess.

-

Crystals are grown using vapor diffusion (hanging or sitting drop) or batch crystallization methods. A common precipitant solution contains a high concentration of a salt like ammonium (B1175870) sulfate (B86663) or a polymer like polyethylene (B3416737) glycol (PEG).[19] The entire crystallization process must be conducted under anaerobic conditions to maintain the deoxy state.

-

-

Data Collection:

-

A suitable single crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage.

-

X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[15]

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the space group and unit cell dimensions.

-

The structure is solved using molecular replacement, with the known structure of deoxyhemoglobin as a search model.

-

The initial model is refined against the experimental diffraction data. The DPG molecule is built into the electron density map in the central cavity.

-

Water molecules are added, and the final model is validated for its stereochemical quality.

-

-

Structural Analysis:

-

The refined structure reveals the precise interactions (salt bridges, hydrogen bonds) between DPG and the amino acid residues of the β-subunits.

-

The overall quaternary structure and the conformation of the individual subunits can be compared to the structures of oxyhemoglobin and DPG-free deoxyhemoglobin to delineate the DPG-induced conformational changes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of DPG-Hemoglobin Interaction

Objective: To study the binding of DPG to hemoglobin in solution and to identify the amino acid residues involved in the interaction.

Methodology:

-

Sample Preparation:

-

Purified deoxyhemoglobin is prepared as for X-ray crystallography, ensuring the absence of oxygen. The protein is typically dissolved in a D₂O-based buffer to minimize the solvent proton signal.

-

A stock solution of DPG is prepared in the same D₂O buffer.

-

-

NMR Experiments:

-

A series of ¹H NMR spectra are recorded for the deoxyhemoglobin sample in the absence and presence of increasing concentrations of DPG.

-

The spectra are typically recorded on a high-field NMR spectrometer (e.g., 90 MHz or higher).[12]

-

Two-dimensional NMR experiments, such as Saturation Transfer Difference (STD) NMR, can be employed to identify the specific protons of DPG that are in close proximity to the protein upon binding.[20]

-

-

Procedure (Chemical Shift Titration):

-

The ¹H NMR spectrum of deoxyhemoglobin is recorded.

-

Small aliquots of the DPG stock solution are titrated into the NMR tube containing the hemoglobin solution.

-

A ¹H NMR spectrum is acquired after each addition of DPG.

-

Changes in the chemical shifts of specific protein resonances, particularly those of the histidine C2 protons in the DPG binding site (e.g., His2 and His143 of the β-chains), are monitored.[12]

-

-

Data Analysis:

-

The changes in chemical shifts as a function of DPG concentration are plotted.

-

These titration curves can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the DPG-hemoglobin interaction.[12]

-

The observation of chemical shift perturbations for specific amino acid residues confirms their involvement in the binding of DPG.

-

Visualizations

Caption: Allosteric regulation of hemoglobin by DPG and oxygen.

Caption: Experimental workflow for studying DPG's effect on hemoglobin.

Conclusion

The interaction of 2,3-Diphosphoglycerate with hemoglobin is a classic example of allosteric regulation, fundamental to the physiological process of oxygen delivery. DPG stabilizes the T-state conformation of deoxyhemoglobin, thereby lowering its oxygen affinity and facilitating the release of oxygen in tissues. The quantitative analysis of this effect, primarily through the determination of the P50 value, and the structural elucidation of the DPG-hemoglobin complex via X-ray crystallography and NMR spectroscopy, have provided a detailed understanding of this vital mechanism. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals aiming to investigate and potentially modulate hemoglobin's oxygen transport properties for therapeutic benefit.

References

- 1. A signature of the T → R transition in human hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 3. InterPro [ebi.ac.uk]

- 4. doctor2020.jumedicine.com [doctor2020.jumedicine.com]

- 5. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. PDB-101: Geis Archive: DPG-Hemoglobin Complex [pdb101.rcsb.org]

- 8. aklectures.com [aklectures.com]

- 9. Janet Iwasa :: Projects :: Hemoglobin [iwasa.biochem.utah.edu]

- 10. What is <em>p</em>50 [acutecaretesting.org]

- 11. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]

- 12. High resolution proton nuclear magnetic resonance studies of interaction between deoxyhaemoglobin and small molecules. Dithionite and diphosphoglycerate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High–resolution crystal structure of deoxy hemoglobin complexed with a potent allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. physiology - How does one experimentally obtain a hemoglobin-oxygen dissociation curve? - Biology Stack Exchange [biology.stackexchange.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of 2,3-Diphosphoglycerate (DPG) Concentration in Erythrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diphosphoglycerate (2,3-DPG), a small glycolytic intermediate found in high concentrations within erythrocytes, plays a pivotal role in modulating the oxygen affinity of hemoglobin. This technical guide provides a comprehensive overview of the physiological significance of 2,3-DPG concentration in red blood cells. It delves into the molecular mechanisms by which 2,3-DPG acts as an allosteric effector of hemoglobin, the intricacies of its synthesis and degradation via the Rapoport-Luebering shunt, and the signaling pathways that regulate its intracellular levels. Furthermore, this guide explores the adaptive role of 2,3-DPG in various physiological and pathological conditions, including high-altitude acclimatization, anemia, and chronic lung disease. Detailed experimental protocols for the quantification of 2,3-DPG and the assessment of hemoglobin-oxygen affinity are provided, alongside a discussion on the potential of 2,3-DPG as a therapeutic target for the development of novel pharmacological agents.

Introduction

The efficient delivery of oxygen to tissues is paramount for aerobic metabolism and overall organismal function. Hemoglobin, the primary oxygen carrier in the blood, exhibits a remarkable ability to bind oxygen in the lungs and release it in the peripheral tissues. This dynamic regulation of hemoglobin's oxygen affinity is largely orchestrated by the intra-erythrocytic concentration of 2,3-Diphosphoglycerate (2,3-DPG).[1][2] Erythrocytes are unique in their exceptionally high concentration of 2,3-DPG, which is approximately equimolar to that of hemoglobin.[1] An increase in the concentration of 2,3-DPG leads to a decrease in hemoglobin's affinity for oxygen, facilitating oxygen release, whereas a decrease in 2,3-DPG concentration enhances oxygen affinity, impeding its delivery to the tissues.[1][2][3] This guide will provide a detailed exploration of the multifaceted role of 2,3-DPG in erythrocyte physiology and its broader clinical implications.

Molecular Mechanism of Action: 2,3-DPG as an Allosteric Effector

2,3-DPG functions as a potent allosteric modulator of hemoglobin. It preferentially binds to the deoxygenated (T-state) conformation of the hemoglobin tetramer, stabilizing this low-affinity state. This interaction occurs in a central cavity between the two β-globin chains, where the negatively charged 2,3-DPG molecule forms electrostatic bonds with positively charged amino acid residues. The binding of one molecule of 2,3-DPG to deoxyhemoglobin shifts the oxygen-hemoglobin dissociation curve to the right, signifying a decrease in oxygen affinity. This rightward shift is quantified by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

The physiological importance of this mechanism is profound. In the tissues, where the partial pressure of oxygen is lower, the T-state is favored, and the binding of 2,3-DPG further promotes the release of oxygen from hemoglobin. Conversely, in the lungs, where the partial pressure of oxygen is high, the hemoglobin molecule undergoes a conformational change to the high-affinity oxygenated (R-state). This conformational shift narrows the central cavity, expelling the 2,3-DPG molecule and allowing for efficient oxygen uptake.

The Rapoport-Luebering Shunt: Biosynthesis and Degradation of 2,3-DPG

The synthesis and degradation of 2,3-DPG occur via the Rapoport-Luebering shunt, a side pathway of glycolysis in erythrocytes.[1] This shunt bypasses the ATP-generating step catalyzed by phosphoglycerate kinase in the mainstream glycolytic pathway.

Synthesis of 2,3-DPG

The synthesis of 2,3-DPG is catalyzed by the enzyme bisphosphoglycerate mutase (BPGM) . This enzyme converts 1,3-bisphosphoglycerate, an intermediate of glycolysis, into 2,3-DPG.[3][4]

Degradation of 2,3-DPG

The degradation of 2,3-DPG is primarily carried out by 2,3-bisphosphoglycerate (B1242519) phosphatase , which hydrolyzes 2,3-DPG to 3-phosphoglycerate (B1209933) and inorganic phosphate (B84403). 3-phosphoglycerate can then re-enter the glycolytic pathway.

The activity of these enzymes and, consequently, the intracellular concentration of 2,3-DPG are tightly regulated by various factors, including pH and the concentration of 2,3-DPG itself through a negative feedback mechanism.[1]

Regulation of 2,3-DPG Concentration

The intracellular concentration of 2,3-DPG is dynamically regulated by several physiological stimuli, most notably hypoxia and changes in acid-base status.

Hypoxia-Induced Regulation

Hypoxia, or low oxygen availability, is a potent stimulus for increasing 2,3-DPG levels. This adaptive response enhances oxygen delivery to tissues under conditions of oxygen deprivation. The signaling pathways mediating this response are complex and involve:

-

Adenosine (B11128) Signaling: Hypoxia leads to increased extracellular adenosine levels. Adenosine binds to the A2B adenosine receptor (ADORA2B) on the erythrocyte membrane.[5]

-

AMP-Activated Protein Kinase (AMPK) Activation: Activation of ADORA2B triggers a signaling cascade that leads to the activation of AMP-activated protein kinase (AMPK) .[5][6][7]

-

Bisphosphoglycerate Mutase (BPGM) Phosphorylation: Activated AMPK then phosphorylates and activates BPGM, the key enzyme for 2,3-DPG synthesis.[6][7]

This signaling pathway provides a mechanism for erythrocytes to sense systemic hypoxia and adjust their oxygen delivery capacity accordingly.

Influence of pH

Changes in blood pH also significantly impact 2,3-DPG levels. Alkalosis (higher pH) stimulates glycolysis and the activity of BPGM, leading to an increase in 2,3-DPG concentration.[4] Conversely, acidosis (lower pH) inhibits glycolysis and BPGM, resulting in decreased 2,3-DPG levels.[3][4] This interplay between pH and 2,3-DPG contributes to the overall regulation of oxygen transport.

Quantitative Data on 2,3-DPG Concentration and P50 Values